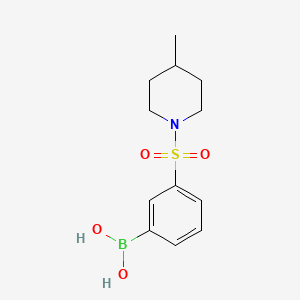
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid
説明
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H18BNO4S and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in cancer therapy, antimicrobial treatments, and as a drug delivery system. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H18BNO4S
- Molecular Weight : 273.16 g/mol
Anticancer Activity
Research has demonstrated that boronic acids can exhibit significant anticancer properties. A study investigating various boronic-imine compounds, including those structurally similar to this compound, found that certain derivatives reduced the viability of prostate cancer cells significantly while sparing healthy cells. Specifically, compounds B5 and B7 decreased cancer cell viability to 33% and 44% at a concentration of 5 µM, compared to 71% and 95% viability in healthy fibroblast cells, respectively .
Table 1: Cytotoxicity of Boronic Compounds on Cancer Cells
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
Antimicrobial Properties
The antimicrobial efficacy of boronic acids has also been explored. In a study assessing the activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, certain boronic compounds demonstrated inhibition zones ranging from 7 to 13 mm. This indicates a promising potential for these compounds in treating bacterial infections .
Antioxidant Activity
Boronic acids have shown antioxidant properties as well. In assays measuring antioxidant capacity using methods such as DPPH and ABTS, several phenyl boronic acid derivatives exhibited activities comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT). This suggests that this compound could contribute to oxidative stress management in biological systems .
Drug Delivery Applications
Recent advancements have positioned phenylboronic acids as effective platforms for drug delivery systems. A study highlighted the development of a core-shell nanoconstruct utilizing phenylboronic acid for loading chemotherapeutic agents. The system demonstrated high drug loading capabilities and pH-responsive release profiles, which may enhance therapeutic outcomes in cancer treatment .
Table 2: Characteristics of Phenylboronic Acid-Based Drug Delivery Systems
| Feature | Description |
|---|---|
| Loading Capability | High |
| Size | Uniform |
| Stability | Colloidal |
| Release Profile | pH-responsive |
特性
IUPAC Name |
[3-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10,15-16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFNPZMWUJEXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















